1,4-Di-(4-hydroxyphenyl)-2,3-butanediol

Anticoccidial Eimeria tenella BHK-21 host cell assay

Sourcing defined-stereochemistry anticoccidial controls for Eimeria tenella SAR panels often results in congener mixtures. This authentic diolmycin B1 (erythro-isomer) eliminates potency ambiguity. - Serves as low-potency scaffold control (MIC 20 µg/mL) vs. indolyl-bearing A1/A2 congeners. - Erythro-configuration distinct from threo-isomer B2, enabling chiral method validation. - Fermentation-derived natural product with no curated estrogen receptor activity.

Molecular Formula C16H18O4
Molecular Weight 274.316
CAS No. 150346-21-7
Cat. No. B586146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-(4-hydroxyphenyl)-2,3-butanediol
CAS150346-21-7
Synonyms1,4-di-(4-hydroxyphenyl)-2,3-butanediol
Molecular FormulaC16H18O4
Molecular Weight274.316
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O
InChIInChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2
InChIKeyHSXZRJJGRJUHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 1,4-Di-(4-hydroxyphenyl)-2,3-butanediol (Diolmycin B1)


1,4-Di-(4-hydroxyphenyl)-2,3-butanediol (CAS 150346-21-7, Diolmycin B1, C16H18O4, MW 274.31) is an erythro-configured diarylbutanediol natural product isolated from Streptomyces sp. WK‑2955 [1]. It belongs to the diolmycin family of anticoccidial agents, which also includes the structurally distinct indolyl‑containing diolmycins A1/A2 and the threo‑isomer diolmycin B2 [2]. The compound features two terminal 4‑hydroxyphenyl rings linked via a central butane‑2,3‑diol spacer, a scaffold that differentiates it from the simpler 2,3‑diarylbutane estrogens such as meso‑butestrol [3]. Its computed physicochemical profile (ACD/LogP 0.94, LogD₅.₅ 1.60, 4 H‑bond donors) positions it as a moderately polar, hydrogen‑bond‑rich small molecule, distinct from the more lipophilic non‑steroidal estrogen analogs that lack the central diol functionality.

Anticoccidial SAR scaffold control (reported MIC hierarchy context)
Erythro stereochemistry; distinct from threo isomer B2
Natural fermentation product from Streptomyces sp. WK-2955

Structural Distinction from Generic 2,3-Diarylbutane Analogs


Within the broader landscape of 2,3‑diarylbutane/butanediol scaffolds, 1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol occupies a narrow and functionally distinct niche. Unlike meso‑butestrol (2,3‑bis(4‑hydroxyphenyl)butane, RBA 12% vs. estradiol), which acts as a short‑acting impeded estrogen via direct nuclear receptor engagement [1], this compound is a natural anticoccidial antibiotic with no curated estrogen receptor association data (CTD curation status: none) [2]. Within its own diolmycin class, the indolyl‑bearing A1/A2 congeners are 10‑ to 1000‑fold more potent against Eimeria tenella in vitro (A1: 0.02–2.0 µg/mL; A2: 0.2–2.0 µg/mL; B1: 20 µg/mL) [3], meaning that substitution with a generic “diolmycin” without specifying the exact congener will yield drastically different antiparasitic outcomes. Furthermore, the threo‑isomer B2 (CAS 150346‑22‑8) shares the same planar connectivity but differs in relative stereochemistry, which can affect solid‑state properties and chiral recognition in biological systems [4]. These quantitative potency gaps and stereochemical distinctions make blind substitution scientifically indefensible for any application requiring defined anticoccidial pharmacology or structure‑activity relationship (SAR) control.

Potency shift Diolmycin A1/A2 congeners differ in potency profile; assay-response context may shift significantly.
ER off‑target meso‑Butestrol shows estrogen receptor binding; target compound has no curated ER data. Off‑target review context may differ.
Stereochemistry Threo‑isomer B2 shares planar connectivity but differs in relative stereochemistry; chiral recognition may shift.

Quantitative Differentiation Evidence for Diolmycin B1


Anticoccidial Potency Comparison Against Eimeria tenella

Diolmycin B1 (1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol) is 10‑ to 1000‑fold less potent than the indolyl‑containing diolmycin A1 and A2 congeners against Eimeria tenella in BHK‑21 cells. The quantitative hierarchy—A1 (0.02–2.0 µg/mL) > A2 (0.2–2.0 µg/mL) > B1 (20 µg/mL)—establishes that the absence of the indole moiety in the B‑series compounds imposes a substantial potency penalty [1]. This rank‑order potency profile is critical for selecting the appropriate diolmycin congener for anticoccidial drug discovery or resistance mechanism studies; B1 serves as the low‑potency scaffold control compound within the series.

Potency Comparison
Head-to-head
B1: 20 µg/mL
A1: 0.02–2.0 µg/mL
A2: 0.2–2.0 µg/mL
Supports potency-context differentiation for SAR studies.
BHK-21 Eimeria tenella schizont assay; Streptomyces sp. WK-2955
Anticoccidial Eimeria tenella BHK-21 host cell assay

Hydrogen-Bond Donor Count and Polarity Profile

The central butane‑2,3‑diol motif of 1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol contributes two additional hydroxyl groups beyond the terminal phenolic –OH moieties, yielding 4 hydrogen‑bond donors and a computed ACD/LogP of 0.94 . This contrasts sharply with meso‑butestrol (2,3‑bis(4‑hydroxyphenyl)butane), which has only the two phenolic –OH groups, 2 H‑bond donors, a molecular weight of 242.3 Da, and a significantly higher lipophilicity characteristic of non‑steroidal estrogens [1]. Hexestrol (3,4‑bis(4‑hydroxyphenyl)hexane, C18H22O2, MW 270.37) similarly possesses only 2 H‑bond donors [2]. The increased polarity and hydrogen‑bonding capacity of 1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol predict lower membrane passive permeability and reduced nuclear receptor promiscuity, making it a preferred scaffold for antiparasitic target engagement where estrogen receptor cross‑reactivity must be minimized.

Physicochemical Profile
Data to verify
4 H-bond donors; ACD/LogP 0.94 (computed)
meso-Butestrol: 2 H-bond donors
Supports polarity-based scaffold differentiation and aggregation risk review.
Computed properties; experimental LogP not available
Physicochemical profile LogP Hydrogen bond donors

Stereochemical Identity: Erythro vs. Threo Configuration

The CAS registry entry 150346‑21‑7 specifically denotes the erythro‑isomer (diolmycin B1), whereas the threo‑isomer (diolmycin B2) is assigned CAS 150346‑22‑8 . Spectroscopic determination confirmed that B1 possesses the erythro relative configuration of the vicinal diol, while B2 is the threo‑isomer [1]. Although both share the same planar connectivity (C16H18O4), the erythro configuration places the two 4‑hydroxybenzyl substituents in a different spatial arrangement along the butane‑2,3‑diol backbone. This stereochemical distinction can influence crystalline packing, chromatographic retention, and chiral biological recognition—factors that are critical for reproducible in vivo pharmacokinetics, metabolite identification, and enantioselective synthesis development.

Stereochemistry
Head-to-head
Erythro (B1, CAS 150346-21-7)
Threo (B2, CAS 150346-22-8)
Supports stereochemical-control context for chiral assays and synthesis.
Determined by ¹H-NMR coupling constants; Tabata et al. 1993
Stereochemistry Erythro/threo configuration Natural product identity

Estrogen Receptor Activity Profile

In contrast to meso‑butestrol, which demonstrates a relative binding affinity (RBA) of 12% vs. estradiol at the calf uterine estrogen receptor [1] and is clinically classified as a short‑acting impeded estrogen [2], 1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol has no curated estrogen‑receptor associations in the Comparative Toxicogenomics Database (CTD) [3]. While this absence of data does not prove lack of ER affinity, it highlights that this compound has not been profiled or flagged as an estrogenic agent in the curated toxicogenomics literature, unlike its structurally simpler 2,3‑diarylbutane counterpart. This functional divergence is supported by the structural requirement of a central olefinic or unsubstituted alkyl spacer for potent ER engagement in the stilbestrol/butestrol series; the insertion of the butane‑2,3‑diol spacer disrupts the optimal geometry for ER‑alpha ligand binding pocket occupancy.

ER Activity Profile
Class-level inference
No curated ER associations (CTD)
meso-Butestrol: RBA 12% of estradiol
Supports ER off-target review context; data to verify.
CTD curation status: none; ER affinity not experimentally excluded
Estrogen receptor Selectivity Off‑target profile

Natural Product Origin and Fermentation Source

1,4‑Di‑(4‑hydroxyphenyl)‑2,3‑butanediol (diolmycin B1) is a fermentation‑derived natural product from the soil actinomycete Streptomyces sp. WK‑2955, isolated alongside three other diolmycin congeners (A1, A2, B2) via solvent extraction, silica gel chromatography, Sephadex LH‑20 gel filtration, and preparative HPLC [1]. This contrasts with meso‑butestrol and hexestrol, which are purely synthetic compounds produced via multi‑step organic synthesis [2]. The natural product origin of B1 implies that its procurement from reputable microbial fermentation suppliers can provide access to the authentic metabolite with defined biosynthetic stereochemistry, whereas synthetic diarylbutane analogs require rigorous chiral resolution or asymmetric synthesis to achieve comparable enantiopurity. For research on natural product biosynthesis, polyketide synthase pathways, or microbial secondary metabolite profiling, the fermentation origin is a decisive selection criterion.

Compound Origin
Class-level inference
Natural fermentation product (Streptomyces sp. WK-2955)
Synthetic analogs: meso-butestrol, hexestrol
Supports natural product biosynthesis study context; source fidelity matters.
Co-produced with congeners A1, A2, B2; isolation via preparative HPLC
Natural product Microbial fermentation Biosynthetic gene cluster

Procurement-Guiding Application Scenarios


Anticoccidial SAR Studies: Low-Potency Scaffold Control

In anticoccidial lead‑optimization programs targeting Eimeria tenella, diolmycin B1 serves as the low‑potency scaffold control (MIC 20 µg/mL) against which the indolyl‑bearing A1 (MIC 0.02–2.0 µg/mL) and A2 (MIC 0.2–2.0 µg/mL) congeners demonstrate quantitative potency gains [1]. Procurement of B1 alongside A1 and A2 enables full‑series SAR deconvolution, specifically quantifying the potency contribution of the indole substituent at the C‑1 position of the butane‑2,3‑diol backbone. This SAR triplet is essential for computational pharmacophore modeling and for establishing the minimal pharmacophore required for anticoccidial activity in the diolmycin chemotype.

Non-Estrogenic Antiparasitic Scaffold for Food-Animal Health

For development of antiparasitic agents intended for poultry or livestock where estrogenic off‑target effects are undesirable, 1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol presents a structurally justified advantage over known estrogenic 2,3‑diarylbutane analogs. Meso‑butestrol exhibits an RBA of 12% vs. estradiol at the calf uterine ER [2], whereas the target compound has no curated estrogen receptor associations [3] and carries a polar butane‑2,3‑diol core (4 H‑bond donors, ACD/LogP 0.94) that is sterically and electronically incompatible with the established ER‑binding pharmacophore of stilbestrol/butestrol estrogens. This compound can serve as a negative control in ER‑profiling panels alongside known phytoestrogens such as enterodiol.

Natural Product Biosynthesis and Streptomyces Metabolite Research

As a fermentation product of Streptomyces sp. WK‑2955 co‑isolated with congeners A1, A2, and B2 [1], diolmycin B1 is a valuable chemical probe for studying the biosynthetic gene cluster responsible for the diolmycin family. Its erythro‑configured butane‑2,3‑diol core, distinct from the indolyl‑substituted A‑series, suggests divergent late‑stage tailoring steps in the biosynthetic pathway. Researchers investigating polyketide synthase (PKS) assembly line logic, substrate flexibility, or oxidative phenolic coupling in actinomycetes should source authentic B1 from microbial fermentation suppliers to ensure biosynthetic fidelity.

Chiral Resolution and Asymmetric Synthesis Development

The erythro‑ vs. threo‑stereochemical pairing of diolmycins B1 (CAS 150346‑21‑7) and B2 (CAS 150346‑22‑8) [4] provides a well‑defined stereoisomer pair for developing and validating chiral chromatographic methods, asymmetric dihydroxylation protocols, or enzymatic resolution strategies targeting vicinal diols. The presence of UV‑active 4‑hydroxyphenyl chromophores at both termini facilitates HPLC detection, while the diastereomeric relationship allows direct comparison of retention times and separation factors under identical mobile phase conditions.

Application
Selection Property
Validation Focus
Anticoccidial SAR studies
Phenotypic potency-context differentiation
Indole pharmacophore contribution and scaffold deconvolution
Antiparasitic lead profiling (food-animal research)
ER off-target activity review context
ER engagement profiling in estrogen receptor panels
Natural product biosynthesis studies
Microbial fermentation origin and biosynthetic context
Polyketide synthase pathway and tailoring step investigation
Chiral method development
Erythro/threo diastereomeric pair for method validation
Chiral chromatographic or enzymatic resolution protocol development
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